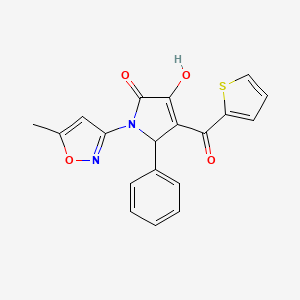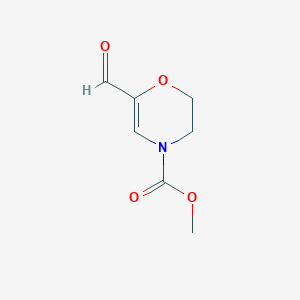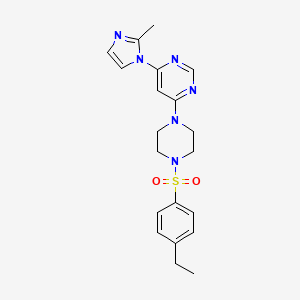
4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Effects on Cancer Cell Lines
A study by Mallesha et al. (2012) involved the synthesis of derivatives closely related to the compound of interest, showing antiproliferative effects against human cancer cell lines. This research highlighted the potential of these compounds as anticancer agents, with specific derivatives demonstrating significant activity against various cancer types. The study suggests the necessity for further exploration into their mechanisms of action and therapeutic applicability (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Antimalarial Activities
Another investigation by Bhatt, Kant, & Singh (2016) synthesized sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety, related to the chemical structure . These compounds were evaluated for their in vitro antimicrobial activity against several bacterial strains and for antifungal and antimalarial activities. The study provides an insight into the broad spectrum of biological activities exhibited by such compounds and their potential in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).
Insecticidal Applications
Research by Soliman et al. (2020) delved into the synthesis of bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study indicates the versatility of the sulfonamide moiety, when incorporated into heterocyclic compounds, to confer insecticidal properties, thereby suggesting a possible application in agricultural pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antibacterial Evaluation of Novel Compounds
Azab, Youssef, & El‐Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. Their research underscores the critical role of structural modifications in enhancing the antibacterial efficacy of sulfonamide-based compounds. The findings contribute to the understanding of how these modifications influence biological activity and could inform the design of new antibacterial drugs (Azab, Youssef, & El‐Bordany, 2013).
Properties
IUPAC Name |
4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-12-10-24(11-13-25)19-14-20(23-15-22-19)26-9-8-21-16(26)2/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZKATMAOHVOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
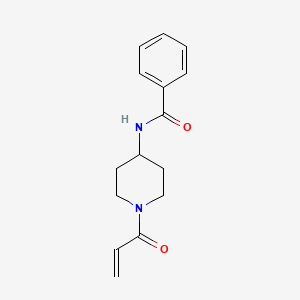
![N-(2,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2432940.png)
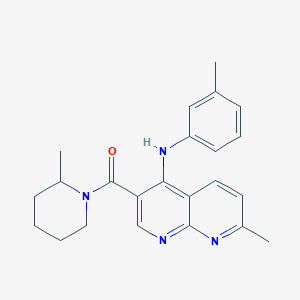
![2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2432942.png)


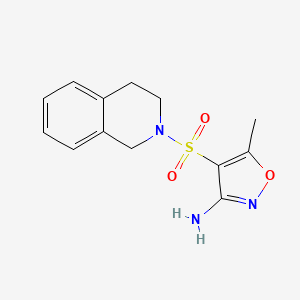

![ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2432951.png)
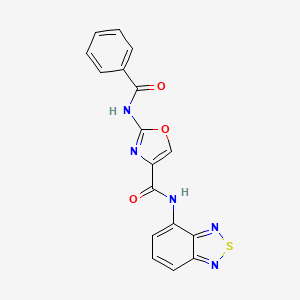
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B2432954.png)
